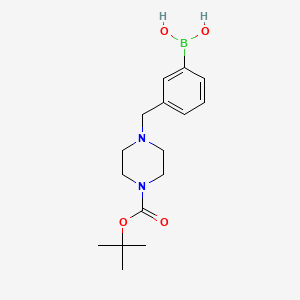







|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH2:8][N:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)[CH:5]=[CH:6][CH:7]=1.C([Li])CCC.C[O:28][B:29](OC)[O:30]C>C1COCC1>[CH3:19][C:18]([O:17][C:15]([N:12]1[CH2:13][CH2:14][N:9]([CH2:8][C:4]2[CH:3]=[C:2]([B:29]([OH:30])[OH:28])[CH:7]=[CH:6][CH:5]=2)[CH2:10][CH2:11]1)=[O:16])([CH3:21])[CH3:20]
|


|
Name
|
|
|
Quantity
|
6.55 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CN1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
15.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
8.02 g
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 mins at that temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated ammonium chloride (15 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate (20 mL) and water (20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
further extracted with ethyl acetate (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(CC1)CC=1C=C(C=CC1)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |